Dimethyl-1,1,1-d3-amine hydrochloride
Overview
Description
Dimethyl-1,1,1-d3-amine hydrochloride is a deuterated compound with the molecular formula CH3NHCD3 · HCl and a molecular weight of 84.56 g/mol . This compound is primarily used in scientific research, particularly in the field of nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic labeling with deuterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl-1,1,1-d3-amine hydrochloride typically involves the deuteration of dimethylamine. One common method is the reaction of dimethylamine with deuterium oxide (D2O) in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms into the molecule.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium oxide and advanced deuteration techniques to achieve high isotopic purity. The final product is then purified and crystallized to obtain the hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-1,1,1-d3-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the deuterium atoms are replaced by other substituents.
Oxidation and Reduction: It can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as halides and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield deuterated amines, while oxidation reactions may produce deuterated oxides.
Scientific Research Applications
Dimethyl-1,1,1-d3-amine hydrochloride has a wide range of applications in scientific research:
NMR Spectroscopy: It is used as a reference compound in NMR spectroscopy to study molecular structures and dynamics.
Proteomics Research: The compound is used in proteomics research to study protein-ligand interactions and protein folding.
Pharmaceutical Research: It is used in the development of deuterated drugs, which have improved pharmacokinetic properties.
Isotope Labeling: The compound is used for isotope labeling in various biochemical and chemical studies.
Mechanism of Action
Dimethyl-1,1,1-d3-amine hydrochloride does not have a direct mechanism of action as it is primarily used as a reference compound in NMR spectroscopy. The deuterium substitution affects the NMR signal of the molecule, allowing scientists to distinguish it from overlapping signals from other protons in a complex molecule.
Comparison with Similar Compounds
Similar Compounds
Methyl-d3-amine hydrochloride: Another deuterated amine used in similar applications.
Dimethyl-d6-amine hydrochloride: A compound with higher deuterium content used for more specific isotope labeling studies.
Methylamine-d5 deuteriochloride: Used in NMR spectroscopy and other research applications.
Uniqueness
Dimethyl-1,1,1-d3-amine hydrochloride is unique due to its specific isotopic labeling with deuterium, which provides distinct advantages in NMR spectroscopy and isotope labeling studies. Its high isotopic purity and well-defined chemical properties make it a valuable tool in various scientific research fields.
Properties
IUPAC Name |
1,1,1-trideuterio-N-methylmethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7N.ClH/c1-3-2;/h3H,1-2H3;1H/i1D3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDGSYLLQPDQDV-NIIDSAIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H8ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583873 | |
Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120033-84-3 | |
Record name | N-Methyl(~2~H_3_)methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50583873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120033-84-3 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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